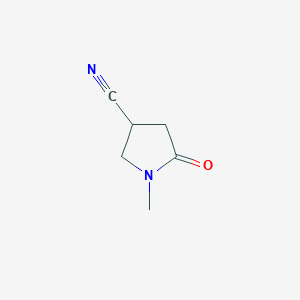

1-Methyl-5-oxopyrrolidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-5-oxopyrrolidine-3-carbonitrile is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrrolidine, a five-membered lactam ring, and contains a nitrile group

準備方法

Synthetic Routes and Reaction Conditions

1-Methyl-5-oxopyrrolidine-3-carbonitrile can be synthesized through several methods. One common route involves the reaction of 1-methylpyrrolidin-2-one with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

化学反応の分析

Types of Reactions

1-Methyl-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted pyrrolidine derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₆H₈N₂O

- Molecular Weight : 124.14 g/mol

- Appearance : Colorless to brown liquid

- Boiling Point : 227.1 °C at 760 mmHg

- Density : Approximately 0.93 g/cm³

Scientific Research Applications

1-Methyl-5-oxopyrrolidine-3-carbonitrile has several notable applications:

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects, including:

- Antimicrobial Activity : Investigations into its efficacy against various bacterial strains.

- Antiviral Properties : Research into its ability to inhibit viral replication.

- Anticancer Potential : Studies focusing on its cytotoxic effects on cancer cell lines.

Biological Research

The compound serves as a tool in biological studies to:

- Understand its mechanism of action at the molecular level.

- Investigate interactions with specific biological targets, such as enzymes or receptors.

Chemical Biology

In this field, this compound is utilized to:

- Probe biological pathways and understand complex molecular interactions.

Industrial Applications

Potential uses in industry include:

- Development of new materials.

- Serving as a precursor in the synthesis of more complex organic molecules.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting it could serve as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies have shown that the compound induces apoptosis in several cancer cell lines, highlighting its potential as an anticancer agent. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further pharmacological exploration.

作用機序

The mechanism of action of 1-methyl-5-oxopyrrolidine-3-carbonitrile depends on its specific application. In pharmaceutical research, it may act as an intermediate that interacts with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

類似化合物との比較

Similar Compounds

1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

1-Methyl-5-oxopyrrolidine-3-carboxamide: Contains an amide group instead of a nitrile group.

1-Methyl-5-oxopyrrolidine-3-methanol: Features a hydroxyl group instead of a nitrile group.

Uniqueness

1-Methyl-5-oxopyrrolidine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering different reaction pathways compared to its analogs.

生物活性

1-Methyl-5-oxopyrrolidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C6H10N2 and a molecular weight of approximately 126.16 g/mol. The structure features a pyrrolidine ring, which is known for its versatility in drug design.

The compound primarily acts as an antagonist to the CCR5 receptor, which plays a crucial role in the entry of HIV-1 into host cells. By inhibiting this receptor, this compound can potentially prevent the virus from infecting human cells, making it a candidate for further research in antiviral therapies.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral properties. Its mechanism involves the blockade of HIV entry pathways, which is critical for the development of effective anti-HIV drugs. In vitro studies have shown that compounds with similar structures can inhibit HIV replication effectively.

Anticancer Activity

Several studies have explored the anticancer potential of derivatives related to this compound. For example, derivatives tested against A549 human lung adenocarcinoma cells showed promising cytotoxic effects. The structure-activity relationship indicates that modifications to the pyrrolidine ring can enhance anticancer activity while minimizing toxicity to non-cancerous cells .

Study 1: Antiviral Efficacy

A study focusing on the antiviral efficacy of pyrrolidine derivatives highlighted that compounds similar to this compound significantly reduced viral loads in treated cultures. The study utilized various concentrations and assessed cell viability post-treatment, confirming the compound's potential as an HIV inhibitor.

Study 2: Anticancer Properties

In another investigation into the anticancer properties of pyrrolidine derivatives, researchers treated A549 cells with varying concentrations of related compounds. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin. This suggests that further exploration of these derivatives could yield new cancer therapies .

Comparative Analysis

The biological activity of this compound can be compared with other pyrrolidine derivatives:

特性

IUPAC Name |

1-methyl-5-oxopyrrolidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKKPDLNTVOVON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596691 |

Source

|

| Record name | 1-Methyl-5-oxopyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172261-37-9 |

Source

|

| Record name | 1-Methyl-5-oxopyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。